Cas no 847237-13-2 (1H-Indole, 2-[3-(trifluoromethyl)phenyl]-)

1H-Indole, 2-[3-(trifluoromethyl)phenyl]- structure
847237-13-2 structure
Product name:1H-Indole, 2-[3-(trifluoromethyl)phenyl]-
CAS No:847237-13-2
MF:C15H10NF3
MW:261.2418
CID:1825528
PubChem ID:76846487

1H-Indole, 2-[3-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole, 2-[3-(trifluoromethyl)phenyl]-
    • 2-(3-(Trifluoromethyl)phenyl)-1 h-indole
    • 2-[3-(TRIFLUOROMETHYL)PHENYL]-1H-INDOLE
    • FVOVGGDWCKGEBL-UHFFFAOYSA-N
    • 1h-indole,2-[3-(trifluoromethyl)phenyl]-
    • 847237-13-2
    • MDL: MFCD05224905
    • Inchi: InChI=1S/C15H10F3N/c16-15(17,18)12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)19-14/h1-9,19H
    • InChI Key: FVOVGGDWCKGEBL-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C=C(C3=CC(=CC=C3)C(F)(F)F)N2

Computed Properties

  • Exact Mass: 261.07653381g/mol
  • Monoisotopic Mass: 261.07653381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.8Ų
  • XLogP3: 4.7

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